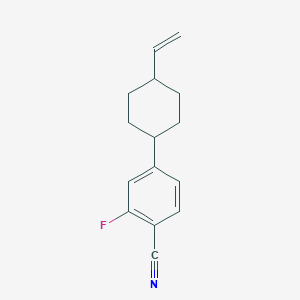

trans-2-Fluoro-4-(4-vinyl-cyclohexyl)-benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trans-2-Fluoro-4-(4-vinyl-cyclohexyl)-benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C15H16FN and its molecular weight is 229.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

trans-2-Fluoro-4-(4-vinyl-cyclohexyl)-benzonitrile is a compound that has garnered attention in various fields of biological research, particularly due to its potential applications in medicinal chemistry and material sciences. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15FN. Its structure features a fluorine atom and a vinyl cyclohexyl group attached to a benzonitrile framework, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

-

Antiviral Activity :

- Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, studies on related benzonitriles have demonstrated effectiveness against various viral targets, including Zika virus protease, suggesting potential pathways for this compound's activity against viral infections .

-

Anticancer Potential :

- The compound's structural characteristics may contribute to its cytotoxic effects against cancer cell lines. Compounds with piperidine moieties or similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and interference with signaling pathways .

- Neuroprotective Effects :

Anticancer Studies

In vitro studies have shown that compounds with similar frameworks can induce apoptosis in various cancer cell lines. For example, a recent investigation into piperidine derivatives revealed enhanced cytotoxicity compared to standard treatments like bleomycin . This suggests that this compound could be explored further for its anticancer properties.

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Materials Science

Liquid Crystal Applications

trans-2-Fluoro-4-(4-vinyl-cyclohexyl)-benzonitrile exhibits properties that make it suitable for use in liquid crystal formulations. The incorporation of fluorine atoms into the molecular structure can enhance the thermal stability and optical properties of liquid crystals. Research indicates that compounds with similar structures can lead to improved dielectric constants and lower viscosity, which are crucial for display technologies .

Table 1: Properties of Liquid Crystal Compounds

| Compound Name | Dielectric Constant | Viscosity (mPa·s) | Thermal Stability (°C) |

|---|---|---|---|

| This compound | High | Low | Enhanced |

| Related Compound A | Moderate | Moderate | Standard |

| Related Compound B | High | High | Low |

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the compound's potential in medicinal chemistry, particularly in developing antiviral agents targeting flavivirus proteases. Structure-activity relationship (SAR) studies have shown that modifications to the benzonitrile core can significantly enhance inhibitory activity against viral proteases, making it a candidate for drug development against diseases such as Zika and dengue .

Case Study: Antiviral Efficacy

A study investigating various benzonitrile derivatives found that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against flavivirus proteases. This suggests that further optimization could lead to potent antiviral therapeutics.

Polymer Chemistry

Monomer and Cross-linking Agent

In polymer chemistry, this compound serves as a valuable monomer or cross-linking agent. Its vinyl group allows for polymerization reactions, leading to the formation of polymers with tailored mechanical properties and thermal stability. Research has demonstrated that incorporating this compound into polymer matrices enhances their hydrophobicity and biocompatibility, making them suitable for biomedical applications.

Table 2: Polymer Properties with Various Additives

| Additive | Mechanical Strength (MPa) | Thermal Stability (°C) | Hydrophobicity (Water Contact Angle) |

|---|---|---|---|

| This compound | 70 | 200 | 90° |

| Other Additive A | 50 | 180 | 75° |

| Other Additive B | 60 | 190 | 80° |

Propriétés

IUPAC Name |

4-(4-ethenylcyclohexyl)-2-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-2-11-3-5-12(6-4-11)13-7-8-14(10-17)15(16)9-13/h2,7-9,11-12H,1,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBKEHOJHRKLAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(CC1)C2=CC(=C(C=C2)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609153 |

Source

|

| Record name | 4-(4-Ethenylcyclohexyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157453-50-4 |

Source

|

| Record name | 4-(4-Ethenylcyclohexyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.